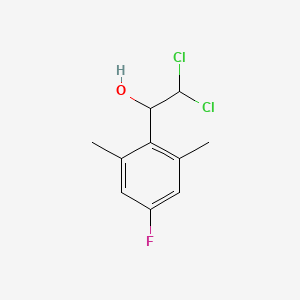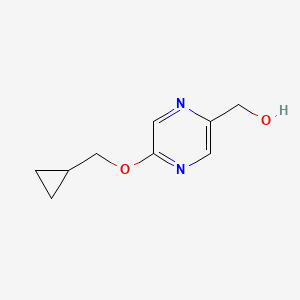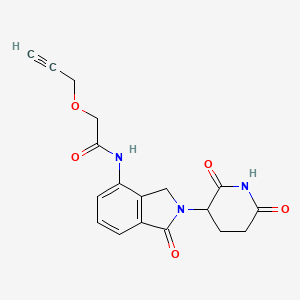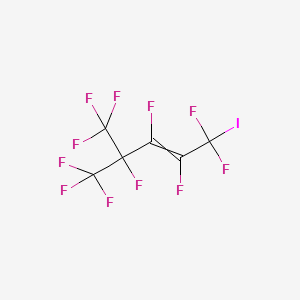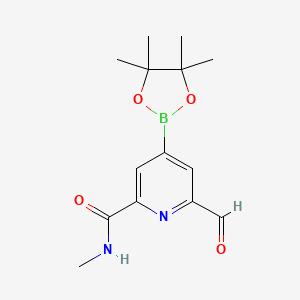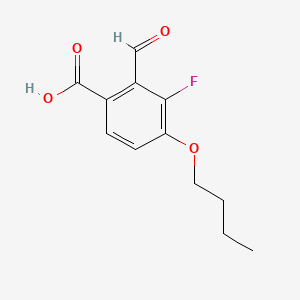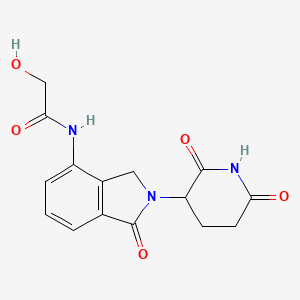
Lenalidomide-CO-C1-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-CO-C1-OH, commonly known as Lenalidomide, is a derivative of thalidomide with significant therapeutic applications. It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes. Lenalidomide exhibits immunomodulatory, antiangiogenic, and antineoplastic properties, making it a versatile compound in medical research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide involves several steps. One common method includes the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then reduced to produce Lenalidomide . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation .
Industrial Production Methods
Industrial production of Lenalidomide often involves optimizing the synthesis process to achieve higher yields and purity. Techniques such as design of experiments (DoE) are employed to refine the reaction conditions and improve efficiency . The use of pharmaceutically acceptable salts, like hydrochloride, can enhance the stability and bioavailability of the final product .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized to form hydroxylated derivatives.
Reduction: The nitro precursor of Lenalidomide is reduced to form the active compound.
Substitution: Halogenation and other substitution reactions can modify the structure of Lenalidomide to enhance its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Palladium on carbon, hydrogen gas.
Substituting agents: Halogens like bromine and chlorine.
Major Products
The major products formed from these reactions include various derivatives of Lenalidomide, which can have enhanced therapeutic properties or reduced side effects .
Scientific Research Applications
Lenalidomide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and immune modulation.
Medicine: Widely used in the treatment of hematologic malignancies, such as multiple myeloma and myelodysplastic syndromes
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Lenalidomide exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the activity of T cells and natural killer cells, and modulates cytokine production.
Antiangiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth.
Antineoplastic: Induces apoptosis in cancer cells by targeting specific molecular pathways, such as the cereblon E3 ubiquitin ligase complex.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of Lenalidomide, known for its immunomodulatory and antiangiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar therapeutic applications but different potency and side effect profiles.
Uniqueness of Lenalidomide
Lenalidomide is unique due to its enhanced potency and reduced side effects compared to thalidomide. It has a broader range of applications and is more effective in treating certain hematologic malignancies .
Properties
Molecular Formula |
C15H15N3O5 |
|---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-hydroxyacetamide |
InChI |
InChI=1S/C15H15N3O5/c19-7-13(21)16-10-3-1-2-8-9(10)6-18(15(8)23)11-4-5-12(20)17-14(11)22/h1-3,11,19H,4-7H2,(H,16,21)(H,17,20,22) |
InChI Key |
UPWMUQWEFLDIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B14773709.png)
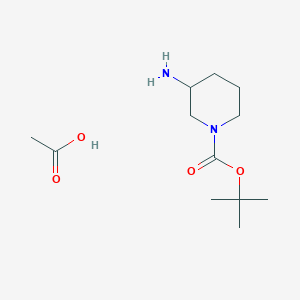
![10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14773723.png)
![N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B14773734.png)

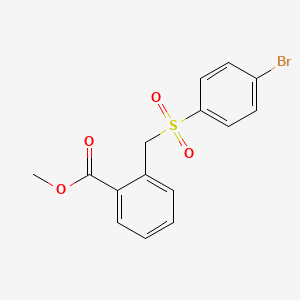
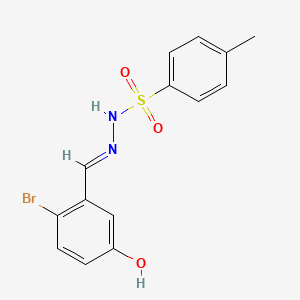
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
